![molecular formula C13H15NOS B2493273 4-(4-Tert-butyl-1,3-thiazol-2-yl)phenol CAS No. 847781-95-7](/img/structure/B2493273.png)
4-(4-Tert-butyl-1,3-thiazol-2-yl)phenol
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Description
4-(4-Tert-butyl-1,3-thiazol-2-yl)phenol, also known as TBTP, is an organic compound with a wide range of applications in scientific research. It is a colorless crystalline solid with a molecular weight of 246.33 g/mol. TBTP has a unique chemical structure, containing two sulfur atoms, two tert-butyl groups, and one phenolic group. This structure gives it a range of properties that make it a useful tool for researchers.
Scientific Research Applications
Medicinal Chemistry and Drug Development
- Crizotinib Intermediate : This compound serves as a crucial intermediate in the synthesis of crizotinib, a tyrosine kinase inhibitor used in treating non-small cell lung cancer. Its strategic placement in the synthetic pathway contributes to the overall yield and quality of crizotinib .
Polymer Science
- Chain Stopper in Polymerization : In polymer science, 4-tert-butylphenol acts as a chain stopper or endcapper. Unlike difunctional compounds (e.g., bisphenol A), which extend polymer chains, 4-tert-butylphenol limits chain growth, allowing precise control over molecular weight .
Antibacterial Agents
- Hybrid Antimicrobials : Researchers have synthesized derivatives combining thiazole and sulfonamide groups, both known for their antibacterial activity. These hybrid compounds, including 4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide, exhibit emergent antibacterial properties .
properties
IUPAC Name |
4-(4-tert-butyl-1,3-thiazol-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c1-13(2,3)11-8-16-12(14-11)9-4-6-10(15)7-5-9/h4-8,15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLXLHVUALWSQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Tert-butyl-1,3-thiazol-2-yl)phenol |
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